3-Amino-5-methylpyrazole

Beschreibung

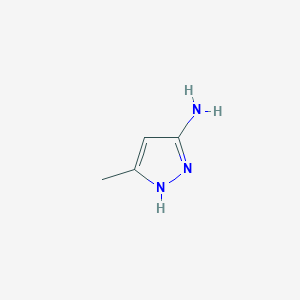

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-3-2-4(5)7-6-3/h2H,1H3,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTLHYRDGXRYEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073466 | |

| Record name | 1H-Pyrazol-3-amine, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31230-17-8, 268724-49-8 | |

| Record name | 3-Amino-5-methylpyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31230-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1H-pyrazole-3-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031230178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazol-3-amine, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazol-3-amine, 5-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Amino-5-methylpyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methyl-1h-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-1H-PYRAZOLE-3-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M23CZ0CSD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Amino-5-methylpyrazole (CAS: 31230-17-8)

Abstract: This document provides a comprehensive technical overview of this compound, CAS number 31230-17-8. It covers its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and key applications. The guide is intended for professionals in research and development, particularly in the fields of medicinal chemistry, agrochemistry, and material science. The information is presented with structured data tables and process diagrams to facilitate understanding and practical application.

Core Chemical Identity and Properties

This compound, also known as 5-methyl-1H-pyrazol-3-amine, is a heterocyclic organic compound.[1][2] Its structure, featuring a pyrazole (B372694) ring with both an amino and a methyl group, makes it a versatile building block in organic synthesis.[3] This compound is a solid at room temperature, appearing as a white or light yellow to orange powder or lump.[3][4]

General Information and Identifiers

| Identifier | Value |

| CAS Number | 31230-17-8[1][5] |

| Molecular Formula | C₄H₇N₃[1][5] |

| Molecular Weight | 97.12 g/mol [2][5] |

| IUPAC Name | 5-methyl-1H-pyrazol-3-amine[2][6] |

| Synonyms | 5-Methyl-3-pyrazolamine, 3-Methyl-1H-pyrazol-5-amine[1][2][5] |

| InChI Key | FYTLHYRDGXRYEY-UHFFFAOYSA-N[5][7] |

| SMILES | Cc1cc(N)n[nH]1[5] |

Physical and Chemical Properties

| Property | Value |

| Melting Point | 45-47 °C (lit.)[1][5][8] |

| Boiling Point | 213 °C / 14 mmHg (lit.)[5][8] |

| 128 °C / 2 mmHg[9][10] | |

| Appearance | White or colorless to light orange to yellow powder or lump[3] |

| Solubility | Soluble in Dichloromethane and Methanol[1][8] |

| Flash Point | 113 °C (235.4 °F) - closed cup[1][5] |

| Density | 1.221 g/cm³[4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Data Summary |

| ¹H NMR | Spectra available, typically run in CDCl₃ or Acetone-d₆.[7][11] |

| ¹³C NMR | Spectra available.[12] |

| Infrared (IR) | Conforms to structure.[6] Studies on its tautomerism using matrix isolation IR spectroscopy have been conducted.[13][14] |

| Mass Spectrometry (MS) | Data available through GC-MS analysis.[2] |

Synthesis and Experimental Protocols

This compound is primarily synthesized through the cyclocondensation reaction of a β-ketonitrile derivative with hydrazine (B178648) or its salts. The two main precursors reported are cyanoacetone and 3-aminocrotononitrile.

Synthesis from Cyanoacetone

A prevalent method involves the reaction of cyanoacetone or its alkali metal salt (e.g., sodium cyanoacetone) with hydrazine, a hydrazinium (B103819) salt (like hydrazinium monohydrochloride), or hydrazine hydrate (B1144303).[9][10][15] This process is noted for producing the compound with high purity and good yields.[9][10]

Experimental Protocol: Synthesis from Sodium Cyanoacetone and Hydrazinium Monohydrochloride [9]

-

Preparation: A 40% by weight aqueous solution of hydrazinium monohydrochloride (1 mol) is prepared.

-

Reaction: Sodium cyanoacetone (1 mol) is added to the hydrazinium solution at 35 °C over a period of 2 hours.

-

Reaction Completion: The mixture is allowed to react for an additional 4.5 hours.

-

Work-up: Toluene (650 ml) is added, and water is removed via azeotropic distillation.

-

Precipitation: An equal volume of ethanol (B145695) is added to the solution to precipitate sodium chloride.

-

Isolation: The precipitate is filtered off. The filtrate is then concentrated and purified by vacuum distillation.

-

Yield: This process yields this compound with over 98% purity and a yield of approximately 71-74%.[9][10]

Synthesis from 3-Aminobut-2-enenitrile

Another documented synthesis route uses 3-aminobut-2-enenitrile (also known as 3-aminocrotononitrile) and hydrazine hydrate.[8]

Experimental Protocol: Synthesis from 3-Aminobut-2-enenitrile [8]

-

Preparation: 10 g of 3-aminobut-2-enenitrile is dissolved in 5 L of ethanol in a reaction flask.

-

Addition of Hydrazine: 2500 g of 80% hydrazine hydrate is added to the solution. The mixture is stirred at room temperature for 10-20 minutes.

-

Reflux: The reaction is slowly heated to reflux, maintaining a temperature between 85-95 °C. Note: A large amount of gas is generated.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) and is typically complete within 1.5-2.5 hours.

-

Concentration: Upon completion, the reaction solution is concentrated under reduced pressure at 50-60 °C to about 20-30% of its original volume.

-

Purification: The final product is obtained by oil pump distillation.

-

Yield: This method produces a light yellow solid with a reported yield of 94.2% and purity higher than 98% as determined by GC and HPLC.[8]

Diagrams and Workflows

Synthesis Workflow

The general workflow for synthesizing this compound from cyanoacetone derivatives is outlined below.

Caption: General synthesis workflow for this compound.

Role in Drug Discovery

This compound serves as a crucial scaffold in medicinal chemistry. Its derivatives are investigated for various therapeutic applications, including as kinase inhibitors, which are vital in cancer and inflammation research.

Caption: Role of this compound in drug discovery.

Applications

This compound is a valuable intermediate with diverse applications:

-

Pharmaceuticals: It is a key building block for synthesizing a range of pharmacologically active molecules.[3][9][15] Research explores its use in developing treatments for neurological disorders and as a core structure for pyrazolylamide derivatives with antibacterial activity against clinically isolated NDM-1-positive bacteria.[3][16] The broader class of aminopyrazoles is heavily researched for anti-inflammatory and anticancer properties.[17]

-

Agrochemicals: The compound serves as an intermediate in the production of herbicides and fungicides, contributing to crop protection.[3]

-

Photography: It is used as a precursor for magenta couplers in photographic materials.[9][10]

-

Material Science: It is used in formulating advanced materials like polymers and coatings to improve their thermal and mechanical properties.[3]

-

Analytical Chemistry: It can be employed as a reagent in various analytical methods.[3]

Biological Activity

While toxicological properties have not been thoroughly investigated, the pyrazole scaffold is of great interest in medicinal chemistry.[1] Fused pyrazole derivatives are known to possess a wide range of pharmacological activities, including antibacterial, antioxidant, and protein kinase inhibition properties.[18] this compound itself acts as a key intermediate for compounds that are screened for these activities.[16] The amino group on the pyrazole ring is a crucial feature, making it a versatile framework for developing ligands that can interact with biological targets like enzymes and receptors.[17]

Safety and Handling

Hazard Identification: this compound is classified as a hazardous substance.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][5][19]

Handling and Storage:

-

Precautions: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.[1][19]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection (eyeshields or safety goggles), and a dust mask (type N95 or equivalent).[5][19]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][20] It is noted to be hygroscopic and heat sensitive.[20]

First Aid Measures:

-

Inhalation: Move the person to fresh air.[19]

-

Skin Contact: Take off contaminated clothing and wash the skin with plenty of soap and water.[19][21]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[19]

-

Ingestion: Rinse mouth with water.[21]

In all cases of exposure, seek medical attention if symptoms persist.[21]

Conclusion

This compound (CAS 31230-17-8) is a high-value chemical intermediate with significant utility in pharmaceuticals, agrochemicals, and material science. Its straightforward synthesis and versatile chemical nature make it an important building block for creating complex molecules with desirable biological and physical properties. This guide provides essential technical data and protocols to support its application in research and development. Proper safety and handling procedures are critical when working with this compound.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. lifechempharma.com [lifechempharma.com]

- 5. This compound 97 31230-17-8 [sigmaaldrich.com]

- 6. 368030250 [thermofisher.com]

- 7. This compound(31230-17-8) 1H NMR [m.chemicalbook.com]

- 8. This compound | 31230-17-8 [chemicalbook.com]

- 9. US5616723A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 10. EP0623600A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. EP0623600B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]

- 18. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 19. echemi.com [echemi.com]

- 20. This compound | 31230-17-8 | TCI AMERICA [tcichemicals.com]

- 21. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-5-methylpyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-methylpyrazole is a heterocyclic aromatic organic compound with a pyrazole (B372694) core substituted with an amino and a methyl group. This scaffold is of significant interest in medicinal chemistry and drug discovery, often serving as a key building block for the synthesis of a wide range of biologically active molecules.[1][2][3] A thorough understanding of its physicochemical properties is paramount for its effective utilization in designing novel therapeutic agents, as these properties govern its solubility, permeability, and metabolic stability, which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including detailed experimental protocols for their determination and a summary of available data.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below. These properties are essential for predicting its behavior in various experimental and biological systems.

General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 31230-17-8 | [4] |

| Molecular Formula | C₄H₇N₃ | [4] |

| Molecular Weight | 97.12 g/mol | [4] |

| Appearance | White to light yellow or orange solid/crystal powder.[5] | |

| Melting Point | 41-47 °C | |

| Boiling Point | 213 °C at 14 mmHg | |

| Flash Point | >110 °C (>230 °F) | [5] |

| Density (estimate) | 1.221 g/cm³ | [5] |

Solubility and Partitioning

| Property | Value | Source(s) |

| Solubility | Soluble in Dichloromethane and Methanol.[6] High solubility in DMSO (200 mg/mL).[7] | [6][7] |

| pKa | Experimental data not readily available in cited sources. | |

| LogP (predicted) | 0.3 | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

-

Mass Spectrum: Data available.[4]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are based on standard laboratory practices and can be adapted for this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 4. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lifechempharma.com [lifechempharma.com]

- 6. This compound | 31230-17-8 [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound(31230-17-8) 1H NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound(31230-17-8) 13C NMR [m.chemicalbook.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Amino-5-methylpyrazole

This technical guide provides a comprehensive overview of 3-Amino-5-methylpyrazole, a heterocyclic amine of significant interest in pharmaceutical and chemical research. The document details its core physicochemical properties, experimental protocols for its synthesis, and its applications, tailored for researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound, also known as 5-methyl-1H-pyrazol-3-amine, is a versatile organic compound. Its molecular structure, featuring both amino and pyrazole (B372694) functionalities, makes it a valuable building block in the synthesis of more complex molecules.

Physicochemical and Identification Data

The essential quantitative data for this compound are summarized in the table below. These properties are critical for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C4H7N3 | [1][2][3][4][5] |

| Molecular Weight | 97.12 g/mol | [1][2][3][4] |

| CAS Number | 31230-17-8 | [1][4][5] |

| Melting Point | 45-47 °C | [1][6][7] |

| Boiling Point | 213 °C at 14 mmHg | [1][2][6] |

| Flash Point | 113 °C (closed cup) | [1][7] |

| Appearance | White or colorless to light orange/yellow powder or lump | [2][7] |

| Purity | ≥ 96% (GC) | [2][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following section outlines a common protocol for the synthesis of this compound.

Synthesis of this compound

A prevalent method for synthesizing this compound involves the reaction of a cyanoacetone salt with a hydrazinium (B103819) salt, such as hydrazinium monohydrochloride.[1][6] This process is a cyclocondensation reaction.

Materials:

-

Sodium cyanoacetone (NaCyA)

-

Hydrazinium monohydrochloride (40% by weight aqueous solution)

-

Hydrochloric acid (concentrated, for pH adjustment if necessary)

Procedure:

-

A 40% by weight aqueous solution of hydrazinium monohydrochloride (1.43 mol) is charged into a reaction vessel. The pH may be adjusted to between 1 and 2 by adding catalytic amounts of concentrated hydrochloric acid.[6]

-

Equimolar amounts of sodium cyanoacetone are metered into the hydrazinium solution at 30-35 °C over a period of approximately 45 minutes to 2 hours.[1][6]

-

The reaction mixture is allowed to react for an additional 4.5 hours.[1][6]

-

Following the reaction period, 650 ml of toluene is added to the solution.[6]

-

Water is removed from the reaction mixture via azeotropic distillation.[6]

-

Upon cooling, an equal volume of ethanol is added to the viscous residue to precipitate sodium chloride.[1][6]

-

The sodium chloride precipitate is removed by filtration.[6]

-

The filtrate, containing the product, is concentrated by removing the ethanol and toluene in vacuo.[1][6]

-

The crude product is then purified by vacuum distillation (e.g., at 2 mmHg, boiling point 128 °C) to yield pure this compound.[1][6]

Characterization and Applications Workflow

The logical workflow from synthesis to application for a chemical compound like this compound is critical. It involves synthesis, purification, rigorous characterization to confirm structure and purity, and finally, its use in various research and development applications.

References

- 1. EP0623600A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 2. EP0623600B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 3-氨基-5-甲基吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. US5616723A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 7. This compound | 31230-17-8 [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-5-methylpyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 3-Amino-5-methylpyrazole, a crucial heterocyclic compound utilized as a key intermediate in the synthesis of pharmaceuticals and as a precursor for magenta couplers in photographic materials.[1] This document outlines the physicochemical data, details the experimental methodologies for their determination, and presents a visual representation of its synthesis pathway.

Physicochemical Data of this compound

The melting and boiling points of this compound have been reported across various scientific literature and commercial sources. A summary of these quantitative data is presented below for comparative analysis. The variation in reported values can be attributed to differences in experimental conditions and the purity of the analyzed sample.

| Physical Property | Value | Conditions |

| Melting Point | 45-47 °C | (lit.)[2][3][4] |

| 41 °C | ||

| 186.0 °C | ||

| Boiling Point | 213 °C | at 14 mmHg[2][5] |

| 152-153 °C | at 6 Torr[6] | |

| 128 °C | at 2 mm[1] | |

| 213 °C | at 19 hPa[3] |

Experimental Protocols

The determination of melting and boiling points are fundamental experimental procedures in organic chemistry for the characterization and assessment of the purity of a compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following is a general protocol for determining the melting point of an organic compound like this compound using a capillary tube method.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating medium (e.g., mineral oil)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle. The open end of a capillary tube is then pressed into the powder. The tube is tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., a Thiele tube filled with mineral oil) or placed in the heating block of a digital melting point apparatus.

-

Heating and Observation: The heating medium is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has completely melted is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For compounds that may decompose at their atmospheric boiling point, the boiling point is often determined under reduced pressure (vacuum).

Apparatus:

-

Distillation apparatus (e.g., simple or vacuum distillation setup)

-

Heating mantle or oil bath

-

Round-bottom flask

-

Condenser

-

Thermometer

-

Vacuum source (for vacuum distillation)

-

Manometer (to measure pressure)

Procedure for Vacuum Distillation:

-

Apparatus Assembly: The this compound sample is placed in a round-bottom flask with a few boiling chips. The flask is connected to a distillation head equipped with a thermometer and a condenser. The condenser is attached to a receiving flask. For vacuum distillation, the system is connected to a vacuum pump via a trap, and a manometer is included to monitor the pressure.

-

Pressure Reduction: The system is evacuated to the desired pressure.

-

Heating: The sample is heated gently and uniformly.

-

Data Recording: As the liquid begins to boil, the vapor rises and surrounds the thermometer bulb. The temperature at which the vapor and liquid are in equilibrium, indicated by a steady temperature reading on the thermometer as the condensate drips into the receiver, is recorded as the boiling point at that specific pressure. It is crucial to record the pressure at which the boiling point is measured.

Synthesis Pathway of this compound

One of the common methods for the synthesis of this compound involves the reaction of a β-ketonitrile, such as cyanoacetone or its alkali metal salt, with hydrazine (B178648) or a hydrazine salt.[1][6] The following diagram illustrates the logical workflow of this chemical transformation.

Caption: Synthesis of this compound.

References

- 1. EP0623600A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. name-reaction.com [name-reaction.com]

- 6. US5616723A - Process for the preparation of this compound - Google Patents [patents.google.com]

Solubility Profile of 3-Amino-5-methylpyrazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Amino-5-methylpyrazole, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Understanding the solubility of this compound in various organic solvents is critical for its effective use in synthesis, purification, and formulation development. This document compiles available solubility data, details a robust experimental protocol for solubility determination, and provides a visual workflow to guide researchers.

Quantitative Solubility Data

The solubility of this compound has been qualitatively described in several common organic solvents. However, precise quantitative data is limited in publicly available literature. The following table summarizes the available information.

| Solvent | Chemical Class | Formula | Solubility | Notes |

| Dichloromethane | Halogenated Hydrocarbon | CH₂Cl₂ | Soluble[1][2][3] | No quantitative data available. Indicates good solubility in a non-polar aprotic solvent. |

| Methanol | Alcohol | CH₃OH | Soluble[1][2][3][4] | No quantitative data available. Suggests good solubility in a polar protic solvent. |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | (CH₃)₂SO | 200 mg/mL[5] | This corresponds to a high solubility, making DMSO a suitable solvent for preparing stock solutions.[5] |

| Ethanol (B145695) | Alcohol | C₂H₅OH | Soluble | A patent describing the synthesis of this compound mentions the use of ethanol as a solvent for the reaction and for precipitating salts during workup, implying good solubility.[6] |

| Toluene | Aromatic Hydrocarbon | C₇H₈ | Soluble | Used as a solvent in the synthesis of this compound, particularly for azeotropic removal of water, suggesting it can dissolve the compound, especially at elevated temperatures.[6] |

| Acetone | Ketone | (CH₃)₂CO | Likely Soluble | General information on pyrazole (B372694) derivatives suggests good solubility in acetone.[7] |

| Ethyl Acetate | Ester | C₄H₈O₂ | Likely Soluble | No specific data found, but as a moderately polar solvent, some degree of solubility can be expected. |

| Acetonitrile | Nitrile | CH₃CN | Likely Soluble | No specific data found. |

| Tetrahydrofuran (THF) | Ether | C₄H₈O | Likely Soluble | No specific data found. |

| N,N-Dimethylformamide (DMF) | Amide | (CH₃)₂NCH | Likely Soluble | General information on pyrazole derivatives suggests good solubility in DMF.[8] |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following protocol describes a standardized method for determining the equilibrium solubility of this compound in an organic solvent. This method is based on the well-established shake-flask technique.[8][9][10]

1. Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled orbital shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Appropriate HPLC column (e.g., C18)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is reached.

-

To each vial, add a known volume (e.g., 5 mL) of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the minimum time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Using HPLC-UV:

-

Develop a validated HPLC method for the quantification of this compound. This includes selecting an appropriate mobile phase, column, flow rate, and UV detection wavelength.

-

Prepare a series of calibration standards of known concentrations.

-

Inject the calibration standards and the diluted sample onto the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Using UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

-

Prepare a series of calibration standards of known concentrations.

-

Measure the absorbance of the calibration standards and the diluted sample at the λmax.

-

Construct a calibration curve by plotting absorbance against concentration.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For drug development and process chemistry, it is recommended to perform detailed solubility studies across a range of relevant solvents and temperatures to build a comprehensive solubility profile.

References

- 1. chembk.com [chembk.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound | 31230-17-8 [chemicalbook.com]

- 4. 31230-17-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. US5616723A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectroscopic Data of 3-Amino-5-methylpyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-5-methylpyrazole, a heterocyclic compound of interest in pharmaceutical and chemical research. The document details the expected ¹H NMR, ¹³C NMR, and IR spectral data, outlines the experimental protocols for their acquisition, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for this compound. This data is essential for the structural elucidation and quality control of the compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| ~5.3 | Singlet | 1H | C4-H | Acetone-d₆ |

| ~4.5 (broad) | Singlet | 2H | -NH₂ | Acetone-d₆ |

| ~2.1 | Singlet | 3H | -CH₃ | Acetone-d₆ |

| ~8.0-10.0 (very broad) | Singlet | 1H | -NH (pyrazole) | Acetone-d₆ |

Note: The chemical shifts of the -NH₂ and pyrazole (B372694) -NH protons are highly dependent on solvent and concentration and may exchange with deuterium (B1214612) in deuterated solvents, leading to a decrease in signal intensity or disappearance.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C3 (-NH₂) |

| ~140 | C5 (-CH₃) |

| ~90 | C4 |

| ~10 | -CH₃ |

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amine and pyrazole) |

| 3000-2850 | Medium | C-H stretching (methyl and aromatic) |

| ~1640 | Strong | N-H bending (scissoring) |

| ~1600-1450 | Medium-Strong | C=C and C=N stretching (pyrazole ring) |

| ~1450-1350 | Medium | C-H bending (methyl) |

| Below 1000 | Medium-Weak | Ring bending and other skeletal vibrations |

Experimental Protocols

The following protocols describe the methodologies for obtaining the spectroscopic data presented above.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆).[1]

-

The solution is transferred to a standard 5 mm NMR tube.

-

The sample is vortexed to ensure homogeneity.

¹H and ¹³C NMR Acquisition:

-

The NMR spectra are acquired on a 400 MHz or higher field spectrometer.

-

For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a wider spectral width (e.g., 0 to 200 ppm) is used. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

The temperature is maintained at a constant value, typically 298 K.

-

The acquired data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

2.2. Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

-

The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

A small amount of the solid this compound sample is placed directly onto the ATR crystal.

-

A pressure arm is applied to ensure good contact between the sample and the crystal.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of spectroscopic data for a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

This guide provides foundational spectroscopic information for this compound, which is crucial for its application in research and development. The provided data and protocols serve as a reliable reference for scientists working with this compound.

References

An In-depth Technical Guide to the Reaction Mechanism of 3-Amino-5-methylpyrazole Formation

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-5-methylpyrazole is a crucial heterocyclic building block in the synthesis of various pharmaceuticals and is notably used as a precursor for magenta couplers in photographic materials.[1] Its synthesis is a prime example of the Knorr pyrazole (B372694) synthesis, a fundamental reaction in organic chemistry that involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent.[2][3][4] This guide provides a detailed examination of the reaction mechanism, supported by experimental data and protocols, to offer a comprehensive resource for professionals in the field. The primary route discussed involves the reaction of hydrazine with cyanoacetone, a readily available β-ketonitrile that serves as the 1,3-dicarbonyl equivalent.[1][5]

Core Reaction Mechanism

The formation of this compound from hydrazine and cyanoacetone proceeds through a sequence of nucleophilic addition, condensation, and intramolecular cyclization steps. The overall reaction is a cyclocondensation.

The generally accepted mechanism is as follows:

-

Nucleophilic Attack on Carbonyl Carbon: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine molecule on the electrophilic carbonyl carbon of cyanoacetone. This forms a tetrahedral intermediate.

-

Formation of Hydrazone Intermediate: The tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form a stable hydrazone intermediate. This is a classic condensation reaction.

-

Tautomerization: The hydrazone can tautomerize to an enamine intermediate, which is crucial for the subsequent cyclization step. This places a double bond in a position that facilitates the ring-closing reaction.

-

Intramolecular Cyclization: The terminal amino group of the enamine intermediate then performs an intramolecular nucleophilic attack on the carbon atom of the nitrile group (-CN).

-

Ring Closure and Tautomerization: This attack leads to the formation of a five-membered iminopyrazoline ring. A final tautomerization (proton shift) occurs, resulting in the stable, aromatic this compound product.

Reaction Pathway Diagram

References

Tautomerism in 3-Amino-5-methylpyrazole and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazoles are a critical class of heterocyclic compounds extensively utilized in medicinal chemistry and drug development.[1] A key characteristic of N-unsubstituted pyrazoles is their existence as a dynamic equilibrium of tautomers, a phenomenon that profoundly influences their physicochemical properties, reactivity, and biological interactions.[1][2] This technical guide provides a comprehensive examination of the annular prototropic tautomerism in 3-amino-5-methylpyrazole and its derivatives. It delves into the structural factors governing the tautomeric equilibrium, details the experimental and computational methodologies for its investigation, and presents quantitative data to inform rational drug design and development.

The Annular Tautomerism of this compound

The principal tautomeric relationship in this compound involves a 1,2-proton shift between the two adjacent ring nitrogen atoms.[2] This process, known as annular prototropic tautomerism, results in two primary isomers: 3-amino-5-methyl-1H-pyrazole and 5-amino-3-methyl-1H-pyrazole . While side-chain tautomerism resulting in imino forms is theoretically possible, experimental and computational evidence overwhelmingly indicates that the amino tautomers are significantly more stable and are the predominant species observed.[2] The interconversion between these two forms is typically a rapid and reversible process, establishing a dynamic equilibrium in solution.[1][2]

Factors Influencing the Tautomeric Equilibrium

The position of the tautomeric equilibrium is not fixed but is rather a delicate balance of electronic effects from substituents, the nature of the solvent, and intermolecular interactions, particularly in the solid state.[2]

Substituent Effects

The electronic nature of other substituents on the pyrazole (B372694) ring is a primary determinant of the favored tautomer. The general principle is that the N-H proton prefers to be adjacent to the more electron-rich ring nitrogen atom.[2]

-

Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) and alkyl (-CH₃) groups donate electron density to the pyrazole ring. These groups tend to favor the tautomer where the substituent is at the 3-position.[1][3]

-

Electron-Withdrawing Groups (EWGs): Conversely, groups that withdraw electron density, such as nitro (-NO₂), trifluoromethyl (-CF₃), and carboxyl (-COOH), generally favor the 5-substituted tautomer.[1][3]

For this compound, both the amino and methyl groups are electron-donating. Computational studies on aminopyrazole have shown that the 3-amino tautomer is more stable by approximately 2.61 kcal/mol.[1] Similarly, for 3(5)-methylpyrazole, the tautomer with the methyl group at the 5-position is slightly favored.[4] In the case of 4-acetyl-3(5)-amino-5(3)-methylpyrazole, calculations predicted the 5-amino-3-methyl form to be more stable, though the energy difference is small (2 kJ/mol).[5] This highlights the subtle interplay of substituent effects.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a significant role in the tautomeric equilibrium.[3][6]

-

Polar Protic Solvents: Solvents like water and alcohols can stabilize the more polar tautomer through hydrogen bonding.[3] In aqueous solution at 25°C, 3-aminopyrazole (B16455) exists with a relative abundance of approximately 75% for the 3-amino tautomer and 25% for the 5-amino tautomer.[1]

-

Aprotic Solvents: In aprotic solvents such as DMSO and chloroform, the tautomeric equilibrium is influenced by the difference in dipole moments between the tautomers.[1][3] NMR studies in DMSO-d6 have been instrumental in investigating these equilibria.[1]

Temperature

Temperature can shift the position of the equilibrium based on the enthalpy (ΔH) and entropy (ΔS) differences between the tautomers.[3] Low-temperature NMR spectroscopy is often employed to slow down the proton exchange rate, allowing for the observation and quantification of individual tautomers.[4]

Quantitative Data on Tautomeric Equilibrium

A precise understanding of the tautomeric ratio is essential for elucidating structure-activity relationships (SAR) of pyrazole-based drug candidates.[3] The following table summarizes key quantitative data from experimental and computational studies.

| Compound | Method | Solvent/Phase | Temperature (°C) | Tautomer Ratio (3-amino : 5-amino) or Energy Difference | Reference |

| 3(5)-Aminopyrazole | Semi-empirical INDO calculations | Aqueous | 25 | ~75% : ~25% | [1] |

| 3(5)-Aminopyrazole | DFT/MP2 calculations | Gas Phase | - | 3-amino is more stable by 2.61 kcal/mol | [1] |

| 3(5)-Aminopyrazole | DFT(B3LYP)/6-311++G(d,p) | Gas Phase | - | 3-amino is more stable by 10.7 kJ/mol (Energy), 9.8 kJ/mol (Gibbs Free Energy) | [7] |

| 3(5)-Amino-5(3)-arylpyrazoles | Semi-empirical (AM1) | - | - | 3-amino is more stable by ~2 kcal/mol | [8] |

| 4-Acetyl-3(5)-amino-5(3)-methylpyrazole | B3-LYP/6-311++G** | - | - | 5-amino-3-methyl is more stable by 2 kJ/mol | [5] |

Experimental and Computational Protocols

A combination of spectroscopic and computational techniques is typically employed to elucidate the tautomeric preference of this compound and its derivatives.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution.[1]

-

Protocol:

-

Sample Preparation: Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra. Low-temperature experiments may be necessary to slow the proton exchange between the nitrogen atoms.[4]

-

Data Analysis: In the slow-exchange regime, distinct signals for each tautomer can be observed. The ratio of the tautomers can be determined by integrating the corresponding signals.[4] In cases of rapid exchange, averaged signals are observed. The chemical shifts, particularly of the ring carbons (C3 and C5), can provide insights into the predominant tautomer by comparison with N-methylated analogues where the tautomerism is fixed.[1]

-

Infrared (IR) Spectroscopy

IR spectroscopy, especially in combination with matrix isolation techniques, can provide detailed structural information about the individual tautomers.[7]

-

Protocol (Matrix Isolation IR):

-

Sample Preparation: The compound is heated in a Knudsen cell and the vapor is co-deposited with a large excess of an inert gas (e.g., Argon) onto a cryogenic window (e.g., CsI at 10 K).

-

Data Acquisition: An IR spectrum of the isolated molecules in the matrix is recorded.

-

Photochemical Conversion (Optional): The matrix can be irradiated with UV light to induce tautomerization, and the resulting spectral changes are monitored.[7]

-

Data Analysis: The experimental spectra are compared with theoretical spectra calculated for each tautomer (e.g., using DFT) to assign the observed vibrational bands to specific tautomeric forms.[7]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomerism, as different tautomers may exhibit distinct absorption spectra.[3]

-

Protocol:

-

Sample Preparation: Prepare solutions of the compound in various solvents of differing polarity.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution.

-

Data Analysis: The position (λmax) and intensity (ε) of the absorption bands can differ for each tautomer. Solvatochromic shifts (changes in λmax with solvent polarity) can provide insights into the nature of the predominant tautomer in a given solvent.[3][6] Comparison with the spectra of fixed N-methylated derivatives can aid in estimating the tautomeric ratio.

-

X-ray Crystallography

X-ray crystallography provides unambiguous structural information in the solid state, revealing which tautomer is present in the crystal lattice.[8][9]

-

Protocol:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction.

-

Data Collection: Mount a crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve the crystal structure to determine the precise atomic positions and identify the tautomeric form present.

-

Computational Chemistry

Density Functional Theory (DFT) and ab initio methods are invaluable for predicting the relative stabilities of tautomers and complementing experimental data.[2][3]

-

Protocol:

-

Structure Generation: Build the 3D structures of all possible tautomers.

-

Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in solution using a continuum solvation model (e.g., PCM).[3][10]

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).[3]

-

Energy Analysis: Compare the calculated Gibbs free energies (ΔG) of the tautomers. The tautomer with the lower Gibbs free energy is predicted to be the more stable form. The energy difference can be used to calculate the theoretical equilibrium constant (KT).[3][4]

-

Visualizations

Tautomeric Equilibrium of this compound

Caption: Annular prototropic tautomerism in this compound.

Factors Influencing Tautomeric Equilibrium

Caption: Key factors that influence the tautomeric equilibrium of pyrazoles.

General Experimental Workflow for Tautomerism Study

Caption: A workflow for investigating tautomerism in pyrazole derivatives.

Conclusion and Implications for Drug Development

The tautomeric equilibrium of this compound and its derivatives is a finely balanced interplay of substituent electronics, solvent effects, and solid-state interactions.[2] While the 3-amino tautomer is often favored for the parent aminopyrazole, this preference can be modulated or even reversed by the strategic placement of other functional groups.[1][10]

For drug development professionals, a thorough understanding of this phenomenon is critical. The specific tautomer present can significantly alter a molecule's shape, hydrogen bonding capacity, and overall electronic distribution, thereby affecting its binding affinity to biological targets.[1][3] Consequently, characterizing the predominant tautomeric form under physiological conditions is a crucial step in the design and optimization of novel pyrazole-based therapeutic agents. The integrated experimental and computational workflow detailed in this guide provides a robust framework for achieving this essential characterization.

References

- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 5. 4-acetyl-3(5)-amino-5(3)-methylpyrazole [amkcs.ch.bme.hu]

- 6. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Resonance Structures of 3-Amino-5-methylpyrazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Amino-5-methylpyrazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its versatile structure and reactivity. A thorough understanding of its electronic properties, particularly its resonance structures and tautomeric equilibria, is crucial for predicting its chemical behavior, designing synthetic routes, and elucidating its interactions with biological targets. This technical guide provides a detailed analysis of the resonance structures of this compound, discusses the interplay with its tautomeric forms, and outlines the experimental and computational methodologies for its characterization. While specific experimental quantitative data for this molecule is not extensively available in public literature, this guide establishes a robust theoretical framework based on well-understood principles of pyrazole (B372694) chemistry.

Tautomerism and Resonance in this compound

N-unsubstituted pyrazoles, such as this compound, exhibit annular prototropic tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring.[1][2] This results in an equilibrium between two primary tautomers: 3-amino-5-methyl-1H-pyrazole and 5-amino-3-methyl-1H-pyrazole .

The position of this equilibrium is influenced by the electronic nature of the substituents on the pyrazole ring.[2] For 3(5)-aminopyrazoles, the 3-amino tautomer is generally considered to be more stable.[3] This preference is attributed to the electron-donating nature of the amino group, which favorably interacts with the electronic structure of the pyrazole ring in this configuration.

The electronic distribution and reactivity of each tautomer are best described by a hybrid of their respective resonance structures. These structures illustrate the delocalization of π-electrons throughout the aromatic ring and the exocyclic amino group. The resonance contributors highlight regions of increased electron density, which are susceptible to electrophilic attack.

Visualization of Resonance Structures

The resonance structures of the more stable 3-amino-5-methyl-1H-pyrazole tautomer are depicted below. These structures illustrate the delocalization of the lone pair of electrons from the exocyclic amino group into the pyrazole ring, leading to an increase in electron density at the C4 position and the N1 nitrogen atom. This increased nucleophilicity at C4 is a key feature of the reactivity of aminopyrazoles.[4]

Quantitative Data

| Parameter | 3-Amino-1H-pyrazole (Calculated) | 5-Amino-1H-pyrazole (Calculated) | Expected Trend for this compound |

| Relative Energy (kJ/mol) | 0 (More Stable) | +10.7 | The 3-amino tautomer is expected to be the more stable form. |

| C3-N(amino) Bond Length (Å) | Shorter (double bond character) | - | Expected to be shorter than a typical C-N single bond. |

| C4-C5 Bond Length (Å) | Longer (single bond character) | Shorter (double bond character) | Expected to have significant single bond character. |

| Electron Density at C4 | High | Low | High, indicating a nucleophilic site. |

Data for 3-aminopyrazole (B16455) is based on DFT(B3LYP)/6-311++G(d,p) calculations as reported in the literature.[5]

Experimental and Computational Protocols

A combination of spectroscopic and computational methods is essential for a thorough analysis of the tautomerism and electronic structure of this compound.

Experimental Workflow for Tautomer Analysis

The following diagram outlines a typical experimental workflow for the characterization of aminopyrazole tautomers in solution.

Detailed Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Principle : NMR spectroscopy is a powerful technique for identifying and quantifying tautomers in solution, as the chemical shifts of protons and carbons are sensitive to the electronic environment of each tautomer.[1][6]

-

Sample Preparation : A precisely weighed sample of this compound should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence the tautomeric equilibrium.[1]

-

Data Acquisition : High-resolution ¹H and ¹³C NMR spectra should be acquired. For quantitative analysis, a sufficient relaxation delay between scans is necessary. ¹⁵N NMR can provide more direct information on the nitrogen environments.[7]

-

Data Analysis : If the tautomeric exchange is slow on the NMR timescale, distinct signals for each tautomer will be observed. The ratio of the integrals of corresponding signals directly provides the tautomer ratio.[8]

-

Computational Chemistry Protocol

Density Functional Theory (DFT) calculations are instrumental in predicting the relative stabilities of tautomers and visualizing their electronic properties.

-

Principle : DFT methods are used to calculate the electronic structure and energy of molecules, allowing for the determination of the most stable tautomer and the analysis of electron density distribution.[9]

-

Software : Gaussian, ORCA, or other quantum chemistry software packages can be used.

-

Methodology :

-

Structure Optimization : The geometries of both the 3-amino-5-methyl-1H-pyrazole and 5-amino-3-methyl-1H-pyrazole tautomers are optimized using a functional such as B3LYP with a basis set like 6-311++G(d,p).[9][10]

-

Frequency Calculations : Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies).

-

Energy Calculation : The total electronic energies of the optimized tautomers are calculated. The tautomer with the lower energy is predicted to be the more stable form.

-

Solvent Effects : The influence of a solvent can be modeled using a polarizable continuum model (PCM) to provide a more accurate prediction of tautomer stability in solution.

-

Analysis of Electronic Properties : Properties such as bond lengths, atomic charges, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be analyzed to understand the reactivity of each tautomer.

-

Conclusion

The electronic structure of this compound is best understood as a resonance hybrid of several contributing structures, with the 3-amino tautomer being the predominant form. The delocalization of electrons from the amino group into the pyrazole ring results in a high electron density at the C4 position, making it a key site for electrophilic reactions. While specific experimental quantitative data for this molecule is limited, a combination of NMR spectroscopy and DFT calculations provides a robust framework for its characterization. The methodologies outlined in this guide offer a comprehensive approach for researchers and drug development professionals to investigate the structure and reactivity of this compound and related compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. mdpi.com [mdpi.com]

- 8. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 9. benchchem.com [benchchem.com]

- 10. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Health and Safety Precautions for 3-Amino-5-methylpyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive health and safety information for the handling of 3-Amino-5-methylpyrazole (CAS No: 31230-17-8). The following sections detail the hazardous properties of this compound, recommended handling procedures, and emergency protocols to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] The primary routes of exposure are inhalation, skin contact, and eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes this compound as follows:

Hazard Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for safe handling and storage.

| Property | Value |

| Appearance | Light yellow solidified mass or fragments; White or Colorless to Light orange to Yellow powder to lump to clear liquid[4][5] |

| Molecular Formula | C4H7N3[4] |

| Molecular Weight | 97.12 g/mol [6] |

| Melting Point | 45-47 °C (lit.)[4][6] |

| Boiling Point | 213 °C at 19 hPa (lit.)[4] |

| Flash Point | 113 °C (closed cup)[4][6] |

| Solubility | Soluble in Dichloromethane and Methanol[4][5] |

Exposure Controls and Personal Protection

Due to the hazardous nature of this compound, stringent exposure controls and the use of appropriate personal protective equipment (PPE) are mandatory.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)

The following PPE is required when handling this compound:

| PPE Type | Specifications |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[1][4] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[4] Impervious clothing may be required for larger quantities.[2] |

| Respiratory Protection | For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[4] |

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is essential to minimize risk.

Handling Protocol

-

Preparation: Before handling, ensure all necessary PPE is correctly worn and that the work area is clean and uncluttered.

-

Dispensing: Avoid the formation of dust and aerosols.[4] If the compound is a solid, handle it in a way that minimizes dust generation.

-

Contact Avoidance: Avoid contact with skin and eyes.[4] Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

-

Post-Handling: Wash hands thoroughly after handling.[1]

Storage Protocol

-

Store in a cool, dry, and well-ventilated place.[4]

-

Keep the container tightly closed.[4]

-

Store locked up.[4]

-

Incompatible Materials: Avoid storage with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1]

Emergency Procedures

In the event of an emergency, follow these procedures promptly.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[4] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4] |

| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[4] |

Accidental Release Measures

-

Evacuation: Evacuate personnel to a safe area.[4]

-

Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

-

Cleanup: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Hazardous Combustion Products: May include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[2]

Toxicological and Ecological Information

Toxicological Information

There is a lack of comprehensive quantitative toxicological data for this compound. Safety data sheets consistently report "No data available" for acute toxicity (LD50/LC50), skin corrosion/irritation, serious eye damage/eye irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity.[4]

Ecological Information

Similarly, there is no available data on the ecotoxicity of this compound.[2] It is advised to prevent its release into the environment.[4]

Visualized Workflows

The following diagrams illustrate the key safety and handling workflows for this compound.

Caption: General experimental workflow for handling this compound.

Caption: Logical flow for emergency response to exposure or spill events.

References

- 1. fishersci.com [fishersci.com]

- 2. echemi.com [echemi.com]

- 3. 3-氨基-5-甲基吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. Kemphar International - 3-Amino-5-Methyl Pyrazole [kemphar.com]

- 6. Current occupational exposure limits for Ontario workplaces under Regulation 833 | ontario.ca [ontario.ca]

High-Purity 3-Amino-5-methylpyrazole: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Guide to the Procurement, Synthesis, and Application of High-Purity 3-Amino-5-methylpyrazole in Modern Research and Development.

Introduction

This compound (CAS No: 31230-17-8) is a versatile heterocyclic amine that serves as a critical building block in the synthesis of a wide array of functional molecules. Its unique structural features and reactivity have positioned it as a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] For researchers, scientists, and professionals in drug development, a thorough understanding of this compound's properties, commercial availability, and synthetic utility is paramount. This technical guide provides a comprehensive overview of high-purity this compound, including a list of commercial suppliers, detailed experimental protocols for its synthesis and derivatization, and an exploration of its role in targeting significant biological pathways.

Commercial Availability and Specifications

High-purity this compound is commercially available from a variety of suppliers, catering to the diverse needs of the research and industrial communities. Purity levels typically range from 96% to over 99%, with analytical characterization most commonly performed by Gas Chromatography (GC). The compound is generally supplied as a white to light-yellow or orange powder or crystalline solid.[1][3][4][5]

| Supplier | Purity/Grade | Available Quantities |

| Sigma-Aldrich | 97% | Gram to Kilogram scale |

| Thermo Scientific Chemicals | 97% | 5 g, 25 g |

| TCI Chemicals | >96.0% (GC) | 25 g |

| Chem-Impex International | ≥ 96% (GC) | Inquire for details |

| Kemphar International | ≥ 96.0 % (GC), ≥ 98.0 % (Nonaqueous Titration) | Inquire for details |

| CymitQuimica | >96.0%(GC) | 25 g |

| BLD Pharm | Inquire for details | Inquire for details |

| ChemicalBook | 98%min, 99.00% | Gram to Kilogram scale |

| IndiaMART | For Laboratory use | Kilogram scale |

Note: This table is not exhaustive and represents a selection of known suppliers. Availability and specifications should be confirmed directly with the supplier.

Synthesis and Experimental Protocols

The synthesis of this compound is well-established, with the most common route involving the cyclization of a β-ketonitrile with a hydrazine (B178648) source.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented industrial process and offers high yield and purity.

Materials:

-

Sodium cyanoacetone

-

Hydrazinium (B103819) monohydrochloride (40% aqueous solution)

-

Concentrated Hydrochloric Acid (optional, for pH adjustment)

Procedure:

-

To a reaction vessel equipped with a stirrer, reflux condenser, and a means for azeotropic water removal, add 1 mole of a 40% by weight aqueous solution of hydrazinium monohydrochloride.

-

If desired, adjust the pH of the solution to between 1 and 2 by adding a catalytic amount of concentrated hydrochloric acid.

-

Over a period of approximately 2 hours, add 1 mole of sodium cyanoacetone to the solution while maintaining the temperature at 35°C.

-

Allow the reaction mixture to stir for an additional 4.5 hours.

-

Add 650 ml of toluene to the reaction mixture and heat to reflux to remove water via azeotropic distillation.

-

Once the water has been removed, cool the solution and add an equal volume of ethanol to precipitate sodium chloride.

-

Filter off the sodium chloride and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound.

Expected Yield: Approximately 71% of theory with a purity of over 98%.

Experimental Workflow: Synthesis of this compound

Application in the Synthesis of Bioactive Molecules

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly pyrazolo[1,5-a]pyrimidines, which are known to exhibit a range of biological activities.[6][7][8] These derivatives have garnered significant interest in drug discovery for their potential as inhibitors of protein kinases, including Phosphoinositide 3-kinase (PI3K).[6]

Experimental Protocol: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol

This protocol describes a key step in the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives.[6]

Materials:

-

This compound

-

Diethyl malonate

-

Sodium ethanolate

Procedure:

-

In a suitable reaction vessel, dissolve this compound in a solution of sodium ethanolate.

-

Add diethyl malonate to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it with an appropriate acid.

-

Collect the precipitated product by filtration and wash it with a suitable solvent.

-

The crude product can be further purified by recrystallization.

Expected Yield: Approximately 89%.[6]

Targeting the PI3K/Akt Signaling Pathway

Derivatives of this compound have been developed as potent and selective inhibitors of the PI3Kδ isoform. The PI3K/Akt signaling pathway is a crucial intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][9][10][11][12] Dysregulation of this pathway is implicated in various diseases, most notably cancer.

The PI3K/Akt Signaling Pathway

Quantitative Biological Activity Data

The development of pyrazolo[1,5-a]pyrimidine derivatives from this compound has led to the identification of compounds with significant biological activity. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of these compounds.

| Compound Type | Target | IC50 Value | Reference |

| Pyrazole-based Schiff bases | Lung Cancer Cells (A549) | 47.74 ± 0.20 µM - 49.40 ± 0.18 µM | [13] |

| Pyrazole-based Schiff bases | Colon Cancer Cells (Caco-2) | 40.99 ± 0.20 µM - 42.42 ± 0.18 µM | [13] |

| 1,3,4-trisubstituted pyrazole (B372694) derivatives | Anti-inflammatory activity | ≥84.2% inhibition | [14] |

| Thiazolyl-pyrazole derivative | Liver Cancer Cells (HepG-2) | 2.20 ± 0.13 µg/mL | [15] |

| 3-methyl-1,5-diaryl pyrazole | Tyrosinase Inhibition | 15.9 ± 1.2 µM | [16] |